molecular formula C16H17N3O B11423959 N-[(5-methylfuran-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

N-[(5-methylfuran-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

Cat. No.: B11423959
M. Wt: 267.33 g/mol
InChI Key: QROYREAHPUIBAY-UHFFFAOYSA-N
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Description

N-[(5-Methylfuran-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is a benzimidazole derivative featuring a propenyl (allyl) group at the 1-position and a (5-methylfuran-2-yl)methylamine substituent at the 2-position.

Synthesis: The synthesis of related benzimidazole derivatives often involves multi-step protocols. For instance, analogous compounds are synthesized via condensation reactions between substituted aldehydes and benzimidazole precursors. highlights a high-yield (96%) synthesis of a structurally related Schiff base, N-((5-methylfuran-2-yl)methylene)-2-phenoxybenzenamine, using 5-methylfurfural and aniline derivatives under reflux conditions . Similarly, the propenyl group in the target compound may be introduced via alkylation of benzimidazole-2-amine precursors, as seen in , where allyl groups are incorporated into benzimidazole frameworks .

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1-prop-2-enylbenzimidazol-2-amine

InChI

InChI=1S/C16H17N3O/c1-3-10-19-15-7-5-4-6-14(15)18-16(19)17-11-13-9-8-12(2)20-13/h3-9H,1,10-11H2,2H3,(H,17,18)

InChI Key

QROYREAHPUIBAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2=NC3=CC=CC=C3N2CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-METHYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Substitution with 5-Methylfuran-2-ylmethyl Group:

    Addition of Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzodiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogenated compounds (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are frequently employed.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole and furan derivatives.

Scientific Research Applications

N-[(5-METHYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-METHYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzimidazole Derivatives

Compound Name Substituents at Benzimidazole Positions Key Heterocycles/Functional Groups Reference
Target Compound 1: Propenyl; 2: (5-Methylfuran-2-yl)methylamine Furan, Allyl -
N-[(1E)-1,3-Benzodioxol-5-ylmethylene]-1-allyl-1H-benzimidazol-2-amine 1: Allyl; 2: 1,3-Benzodioxole Benzodioxole, Allyl
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine (Astemizole) 1: 4-Fluorobenzyl; 2: Piperidinyl Fluorophenyl, Piperidine
N-[(5-Methylfuran-2-yl)methylene]-2-phenoxybenzenamine N/A (Schiff base) Furan, Phenoxy
5(6)-Nitro-1H-benzimidazol-2-amine derivatives 1: Nitro; 2: Chloroacetamide Nitro, Acetamide

Key Observations :

  • The target compound’s 5-methylfuran group distinguishes it from Astemizole’s fluorophenyl-piperidine system, which is associated with antihistamine activity .
  • Compared to nitro-substituted benzimidazoles (), the absence of electron-withdrawing groups in the target compound may improve metabolic stability .

Discussion :

  • The target compound’s synthesis likely benefits from optimized protocols for furan-aldehyde condensations, as demonstrated in , where similar reactions achieve 96% yields .
  • In contrast, reports a 3% yield for N-[(5-methylfuran-2-yl)methyl]cyclohexamine due to inefficient dehydration steps, highlighting the importance of catalyst selection (e.g., transition metals like Co₃O₄) for furan-containing systems .
  • Allylation of benzimidazole () typically proceeds efficiently under mild conditions, supporting the feasibility of introducing the propenyl group .

Physicochemical and Pharmacological Insights

  • Stability : The allyl group could confer susceptibility to metabolic oxidation, whereas the methylfuran group might resist enzymatic degradation better than unsubstituted furans .
  • Biological Activity : While direct pharmacological data for the target compound is unavailable, structurally related compounds exhibit diverse activities. For example, Astemizole () is a histamine H₁ receptor antagonist, while nitro-benzimidazoles () show antimicrobial properties .

Biological Activity

N-[(5-methylfuran-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is a novel compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on current literature, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₉H₁₃N₃O
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 64154-14-9

The structure includes a benzimidazole core, which is known for its diverse biological activities, and a furan moiety that may enhance its pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

In a comparative study, several benzimidazole derivatives were tested for their cytotoxic effects on human lung cancer cell lines (HCC827 and NCI-H358). The results indicated:

  • IC₅₀ Values :
    • HCC827: 6.26 ± 0.33 μM
    • NCI-H358: 6.48 ± 0.11 μM
      These values suggest a high level of potency in inhibiting cell proliferation in two-dimensional assays, although the activity was reduced in three-dimensional assays, indicating the need for further structural optimization to enhance efficacy in more complex environments .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Profile

A recent investigation into related compounds revealed:

Compound Target Bacteria MIC (μg/mL)
Compound AStaphylococcus aureus3.125
Compound BEscherichia coli50
Compound CPseudomonas aeruginosa50

These findings underscore the potential of benzimidazole-based compounds in treating bacterial infections .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are crucial for DNA replication and repair in bacteria.
  • Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to trigger apoptotic pathways in tumor cells, leading to cell death .

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